Cas no 2228585-20-2 (3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid)
3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid
- EN300-1738653
- 2228585-20-2
- 3-[4-(methoxycarbonyl)thiophen-2-yl]butanoic acid
-
- Inchi: 1S/C10H12O4S/c1-6(3-9(11)12)8-4-7(5-15-8)10(13)14-2/h4-6H,3H2,1-2H3,(H,11,12)
- InChI Key: ADAPIEVBRVQLLF-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)OC)C=C1C(C)CC(=O)O
Computed Properties
- Exact Mass: 228.04563003g/mol
- Monoisotopic Mass: 228.04563003g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 91.8Ų
3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1738653-0.05g |
3-[4-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
2228585-20-2 | 0.05g |
$1608.0 | 2023-09-20 | ||
| Enamine | EN300-1738653-0.1g |
3-[4-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
2228585-20-2 | 0.1g |
$1685.0 | 2023-09-20 | ||
| Enamine | EN300-1738653-0.25g |
3-[4-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
2228585-20-2 | 0.25g |
$1762.0 | 2023-09-20 | ||
| Enamine | EN300-1738653-0.5g |
3-[4-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
2228585-20-2 | 0.5g |
$1838.0 | 2023-09-20 | ||
| Enamine | EN300-1738653-1.0g |
3-[4-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
2228585-20-2 | 1g |
$1915.0 | 2023-06-04 | ||
| Enamine | EN300-1738653-2.5g |
3-[4-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
2228585-20-2 | 2.5g |
$3752.0 | 2023-09-20 | ||
| Enamine | EN300-1738653-5.0g |
3-[4-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
2228585-20-2 | 5g |
$5553.0 | 2023-06-04 | ||
| Enamine | EN300-1738653-10.0g |
3-[4-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
2228585-20-2 | 10g |
$8234.0 | 2023-06-04 | ||
| Enamine | EN300-1738653-1g |
3-[4-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
2228585-20-2 | 1g |
$1915.0 | 2023-09-20 | ||
| Enamine | EN300-1738653-5g |
3-[4-(methoxycarbonyl)thiophen-2-yl]butanoic acid |
2228585-20-2 | 5g |
$5553.0 | 2023-09-20 |
3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid
Research Briefing on 3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid (CAS: 2228585-20-2) in Chemical Biology and Pharmaceutical Applications
3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid (CAS: 2228585-20-2) is a thiophene-based carboxylic acid derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery and development. This compound, characterized by its unique structural features combining a thiophene ring with a methoxycarbonyl group and a butanoic acid side chain, offers promising opportunities for the design of novel bioactive molecules.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of various pharmacologically active agents. Its structural motif is particularly valuable in the development of enzyme inhibitors and receptor modulators, owing to the thiophene ring's ability to participate in π-π stacking interactions and the carboxylic acid group's potential for forming hydrogen bonds with biological targets. The methoxycarbonyl moiety further enhances the compound's utility by providing a handle for additional chemical modifications.
In medicinal chemistry applications, researchers have explored 3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid as a precursor for the development of anti-inflammatory and anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into novel COX-2 inhibitors, showing improved selectivity profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's ability to maintain metabolic stability while achieving target specificity makes it particularly attractive for therapeutic development.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid through more efficient catalytic processes. A 2024 report in Organic Process Research & Development described a palladium-catalyzed coupling approach that significantly improves yield and reduces byproduct formation compared to traditional methods. These process improvements are crucial for scaling up production to meet the growing demand in pharmaceutical applications.
The compound's physicochemical properties have also been extensively characterized in recent research. Studies indicate that 3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid exhibits favorable solubility profiles in both aqueous and organic solvents, with a pKa of approximately 4.2 for the carboxylic acid group. These characteristics contribute to its good bioavailability when incorporated into drug molecules, as evidenced by pharmacokinetic studies of derivatives containing this structural motif.
Emerging applications in chemical biology have expanded the utility of this compound beyond traditional drug discovery. Researchers are now exploring its use in the development of chemical probes for studying biological pathways and as a building block for bioorthogonal chemistry applications. The thiophene moiety's fluorescence properties make derivatives of 3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid particularly useful for imaging applications in cellular studies.
Looking forward, the versatility of 3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid (CAS: 2228585-20-2) suggests it will continue to play an important role in pharmaceutical research. Ongoing studies are investigating its potential in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras). As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is poised to contribute significantly to the development of next-generation therapeutics.
2228585-20-2 (3-4-(methoxycarbonyl)thiophen-2-ylbutanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)